Tetradecasphinganine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

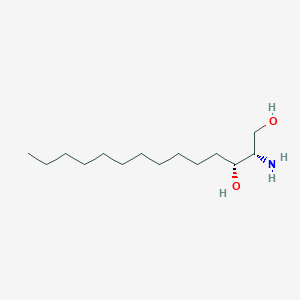

Tetradecasphinganine is a sphingoid obtained by formal hydrogenation of the C=C bond of tetradecasphingosine It is a sphingoid and an aminodiol. It is a conjugate base of a this compound(1+).

Aplicaciones Científicas De Investigación

Biological Significance

Tetradecasphinganine is a precursor in the synthesis of complex sphingolipids, which play crucial roles in cellular signaling, membrane structure, and the regulation of apoptosis. Its derivatives are involved in various physiological processes, including:

- Cell Growth and Differentiation : Sphingolipids derived from this compound are essential for cell proliferation and differentiation.

- Signal Transduction : They participate in signaling pathways that regulate immune responses and inflammation.

Cancer Research

Recent studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:

- Case Study : A study demonstrated that this compound derivatives could induce apoptosis in HepG2 liver cancer cells, highlighting their potential as therapeutic agents in hepatocellular carcinoma (HCC) treatment .

Neuroprotection

This compound and its metabolites have been studied for their neuroprotective properties. They may help in:

- Alzheimer's Disease : Research suggests that sphingolipid metabolism is altered in Alzheimer's disease, with this compound potentially playing a role in neuroprotection .

Drug Development

The unique properties of this compound make it a candidate for developing novel pharmaceuticals:

Biomaterials

This compound can be utilized in creating biocompatible materials:

- Case Study : Research into sphingolipid-based biomaterials shows promise for tissue engineering applications due to their biocompatibility and ability to promote cell adhesion .

Detection Methods

The detection of this compound is crucial for understanding its biological roles:

- Chromatographic Techniques : Advanced chromatographic methods are employed to quantify this compound levels in biological samples, aiding in research related to metabolic disorders .

Research Findings Summary Table

Propiedades

Fórmula molecular |

C14H31NO2 |

|---|---|

Peso molecular |

245.4 g/mol |

Nombre IUPAC |

(2S,3R)-2-aminotetradecane-1,3-diol |

InChI |

InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h13-14,16-17H,2-12,15H2,1H3/t13-,14+/m0/s1 |

Clave InChI |

JDTJDLPFECSKQJ-UONOGXRCSA-N |

SMILES isomérico |

CCCCCCCCCCC[C@H]([C@H](CO)N)O |

SMILES canónico |

CCCCCCCCCCCC(C(CO)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.